molecular formula C14H12F3NO B3096994 [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 129560-02-7

[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine

Cat. No.: B3096994
CAS No.: 129560-02-7
M. Wt: 267.25 g/mol
InChI Key: DUHMLJKTANYHCZ-UHFFFAOYSA-N
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Description

[4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine: is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of a trifluoromethyl group attached to a phenoxyphenyl structure, which is further connected to a methanamine group

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Material Science: Incorporated into polymers and materials to impart specific properties such as hydrophobicity or thermal stability.

Biology and Medicine:

    Pharmaceuticals: Investigated for potential use as a drug intermediate or active pharmaceutical ingredient due to its unique structural features.

    Biological Studies: Used in research to study its effects on biological systems and potential therapeutic applications.

Industry:

    Chemical Manufacturing: Employed in the synthesis of other complex organic compounds.

    Agriculture: Potential use in the development of agrochemicals.

Safety and Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may be a potential hazard. The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P280 and P305+P351+P338 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine typically involves the following steps:

    Formation of the Phenoxyphenyl Intermediate: This step involves the reaction of 4-(trifluoromethyl)phenol with 4-bromophenylmethanamine under basic conditions to form the phenoxyphenyl intermediate.

    Amination Reaction: The phenoxyphenyl intermediate is then subjected to an amination reaction with ammonia or an amine source to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Involves the stepwise addition of reactants in a controlled environment.

    Continuous Flow Processing: Utilizes a continuous flow reactor to maintain a steady production rate.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenoxyphenyl derivatives.

Comparison with Similar Compounds

    [4-(Trifluoromethyl)phenoxy]phenylmethanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [4-(Trifluoromethyl)phenoxy]phenylacetic acid: Contains an acetic acid group instead of a methanamine group.

Uniqueness:

    Structural Features: The presence of both the trifluoromethyl group and the methanamine group imparts unique chemical properties, such as increased lipophilicity and potential for hydrogen bonding.

    Reactivity: The compound’s reactivity is influenced by the electron-withdrawing trifluoromethyl group, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-[4-(trifluoromethyl)phenoxy]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c15-14(16,17)11-3-7-13(8-4-11)19-12-5-1-10(9-18)2-6-12/h1-8H,9,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHMLJKTANYHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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